

A Technical Guide to the Physicochemical Properties and Stability of Endothall-sodium

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Compound of Interest

Compound Name: Endothal-sodium

Cat. No.: B8061699

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This document provides an in-depth analysis of Endothall-sodium, focusing on its core physicochemical properties and stability under various environmental conditions. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering a consolidated resource of quantitative data and established experimental methodologies.

Physicochemical Characteristics

Endothall is the common name for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a compound used primarily as a contact herbicide.^{[1][2]} It is available in several salt formulations, including the dipotassium and dimethylalkylamine salts, to enhance its application and efficacy.^[1] The active ingredient in these formulations is the endothall acid, which is released upon application in water.^[3] The fundamental properties of the endothall molecule are crucial for understanding its environmental fate and biological interactions.

Table 1: Physicochemical Properties of Endothall

Property	Value	Source(s)
IUPAC Name	7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid	[1][2]
Molecular Formula	C ₈ H ₁₀ O ₅	[4]
Molecular Weight	186.16 g/mol	[4]
Physical Description	Colorless crystals (monohydrate form)	[4]
Water Solubility	100 g/L at 20°C (Very soluble)	[5]
pKa ₁	3.4	[6]
pKa ₂	6.7	[6]
Octanol/Water Partition Coefficient (K _{ow})	Very low; not specified	[1]
Soil Sorption Coefficient (K _{oc})	< 2 (Indicates high mobility in soil)	[5]
Bioconcentration Factor (BCF)	< 1 in fish (Not expected to bioconcentrate)	[5]

The two pKa values indicate that the speciation of endothall in aquatic systems is highly dependent on the environmental pH.[6] Its high water solubility and very low soil sorption coefficient (K_{oc}) suggest that it will be highly mobile in soil and will not readily adsorb to suspended solids or sediments.[1][5] Furthermore, the low bioconcentration factor (BCF) indicates a negligible potential for accumulation in aquatic organisms.[5]

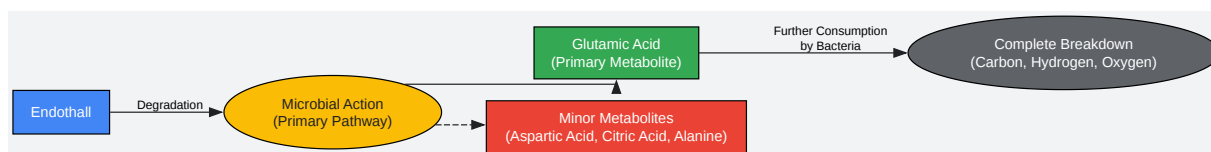
Stability Profile

The environmental persistence of Endothall is dictated by its stability to chemical and biological degradation processes.

Table 2: Stability and Degradation of Endothall

Degradation Pathway	Half-Life / Rate	Conditions / Notes	Source(s)
Hydrolysis	Stable at pH 5 and 9. $t_{1/2}$ = 2825 days at pH 7.	Chemical hydrolysis is not a significant degradation pathway.	[1][4]
Photolysis	Stable in the presence of sunlight.	Photodegradation is not a significant degradation pathway.	[4][5][6]
Aerobic Biodegradation	$t_{1/2}$ \approx 4 to 10 days.	Primary degradation pathway. Rate increases with temperature. Complete degradation in 30-60 days.	[1][2][5]
Anaerobic Biodegradation	$t_{1/2}$ \approx 10 days.	Slower than aerobic degradation.	[1]

Endothall is highly resistant to abiotic degradation processes like hydrolysis and photolysis under typical environmental conditions.[1][4][6] The primary mechanism for its breakdown is microbial degradation.[2][3][7] This process is significantly faster under aerobic conditions, with a half-life of approximately one week, compared to anaerobic conditions.[1][5] The rate of microbial breakdown is influenced by factors such as temperature and the presence of a microbial community, with sediment playing a key role in facilitating this process.[2][3]



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Caption: Microbial degradation pathway of Endothall.

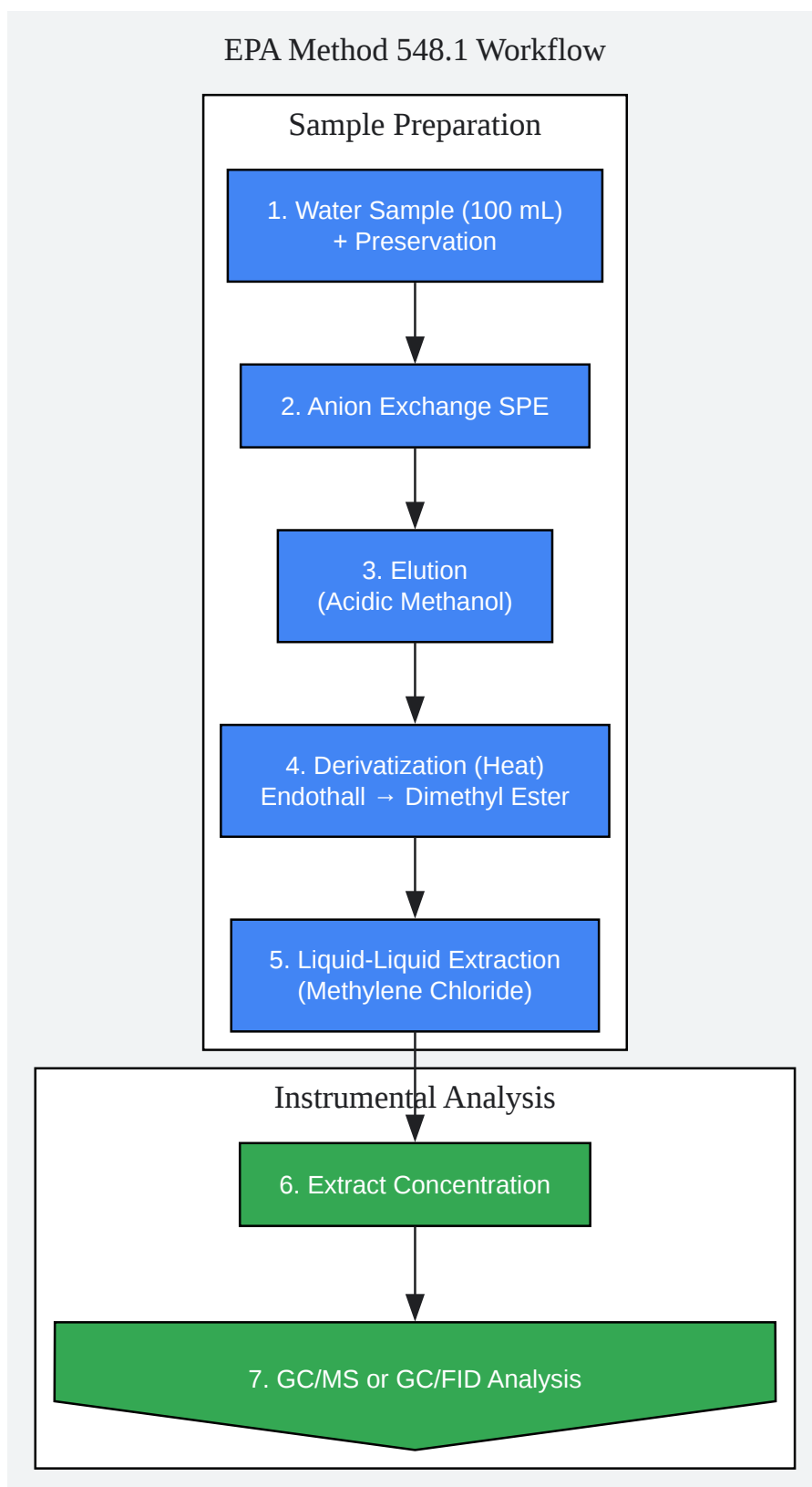
Experimental Protocols: Analysis of Endothall

Accurate quantification of Endothall is essential for stability studies and environmental monitoring. The standard method is EPA Method 548.1, which involves gas chromatography. Alternative methods using liquid chromatography-mass spectrometry (LC-MS) have also been developed.

This method is widely used for determining Endothall concentrations in drinking water.^{[8][9]} Because Endothall is a dicarboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is mandatory.

Key Steps:

- **Sample Collection & Preservation:** Samples are collected in glass containers.^[9] If residual chlorine is present, it is quenched with sodium thiosulfate. Samples must be refrigerated at 4°C and protected from light.^[10]
- **Solid Phase Extraction (SPE):** A 100 mL water sample is passed through an anion exchange cartridge to retain the acidic Endothall analyte.^{[9][10]}
- **Elution:** The retained Endothall is eluted from the cartridge using acidic methanol.^[10]
- **Derivatization:** The eluted sample is mixed with a co-solvent like methylene chloride and heated (typically 50-60°C) to convert Endothall into its more volatile dimethyl ester form.^[10]
- **Liquid-Liquid Extraction (LLE):** The resulting dimethyl ester is partitioned into methylene chloride from a salted aqueous solution.^[10]
- **Analysis:** The final extract is concentrated and analyzed by Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).^{[8][9]}



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Caption: Experimental workflow for Endothall analysis via EPA Method 548.1.

Liquid chromatography coupled with tandem mass spectrometry offers a more direct method of analysis that circumvents the need for the derivatization step required for GC.

Key Steps:

- Sample Collection & Preservation: Same as for the GC method.
- Solid Phase Extraction (SPE): Sample extraction is performed, often using a polymeric reversed-phase sorbent like Oasis HLB.
- Elution & Concentration: The analyte is eluted, and the solvent is evaporated.
- Reconstitution: The dried extract is reconstituted in a suitable solvent for LC analysis (e.g., 10% methanol in water).
- Analysis: The sample is injected into an LC-MS/MS system for separation and detection, typically using electrospray ionization in negative ion mode.

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